molecular formula C9H5ClFN3O2 B13572118 1-(4-Chloro-3-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid

1-(4-Chloro-3-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid

Cat. No.: B13572118
M. Wt: 241.60 g/mol
InChI Key: ZTHVDVDNAKKSFF-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Carboxylic Acid Group:

    Substitution Reactions: The chloro and fluoro substituents can be introduced through halogenation reactions using appropriate reagents like chlorine and fluorine sources.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The triazole ring can be subjected to oxidation or reduction under specific conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can enhance its binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-1h-1,2,3-triazole-5-carboxylic acid
  • 1-(4-Fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid
  • 1-(3-Chloro-4-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid

Uniqueness

1-(4-Chloro-3-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can significantly influence its chemical reactivity, biological activity, and overall properties compared to similar compounds with only one halogen substituent.

Properties

Molecular Formula

C9H5ClFN3O2

Molecular Weight

241.60 g/mol

IUPAC Name

3-(4-chloro-3-fluorophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H5ClFN3O2/c10-6-2-1-5(3-7(6)11)14-8(9(15)16)4-12-13-14/h1-4H,(H,15,16)

InChI Key

ZTHVDVDNAKKSFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=CN=N2)C(=O)O)F)Cl

Origin of Product

United States

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